molecular formula C30H37N7O2 B3326236 Nezulcitinib CAS No. 2412496-23-0

Nezulcitinib

Numéro de catalogue B3326236
Numéro CAS: 2412496-23-0
Poids moléculaire: 527.7 g/mol
Clé InChI: VQIIUJSNIKEMCK-MHZLTWQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nezulcitinib is an inhaled lung-selective pan-Janus kinase (JAK) inhibitor . It showed favourable safety and potential efficacy signals in part 1 of a phase 2 trial in patients with severe COVID-19 .


Molecular Structure Analysis

The chemical structure for Nezulcitinib was obtained from the WHO’s special release of proposed INNs for COVID-related therapeutics . The structure is a match to example 1 as claimed in Theravance’s 2020 patent WO2020051105A1 .

Applications De Recherche Scientifique

Nezulcitinib in COVID-19 Treatment

Nezulcitinib, known as TD-0903, is a lung-selective pan-Janus kinase (JAK) inhibitor designed for inhaled delivery. It has been under development for treating acute lung injury associated with COVID-19. A study conducted by Pfeifer et al. (2021) evaluated the safety, tolerability, and pharmacokinetics of nezulcitinib in healthy participants. The study showed that nezulcitinib was well-tolerated with dose-proportional pharmacokinetics, supporting once-daily administration (Pfeifer et al., 2021).

Another phase 2 study by Singh et al. (2021) on severe COVID-19 patients demonstrated that nezulcitinib was generally well-tolerated, with trends for improved oxygenation and clinical status. This suggested its potential in overcoming corticosteroid-resistant pulmonary inflammation in severe COVID-19 cases (Singh et al., 2021).

JAK Inhibitors in COVID-19

Nezulcitinib, being a JAK inhibitor, falls under a broader category of drugs studied for their efficacy in COVID-19. A living systematic review and meta-analysis by Zhang et al. (2022) investigated the efficacy and safety of JAK inhibitors (including baricitinib, ruxolitinib, tofacitinib, and nezulcitinib) for COVID-19 patients. The study found that JAK inhibitors significantly decreased mortality in COVID-19 without increasing the risk of adverse events (Zhang et al., 2022).

Safety And Hazards

Nezulcitinib was generally well tolerated with a favourable safety profile in hospitalised patients with severe COVID-19 . There was no statistically significant difference between Nezulcitinib and placebo in terms of primary or secondary outcomes .

Orientations Futures

Although the prespecified primary, secondary and exploratory efficacy endpoints were not met, Nezulcitinib was generally well tolerated and had a favourable safety profile . Further studies are required to determine if treatment with Nezulcitinib confers clinical benefit in specific inflammatory biomarker-defined populations of patients with COVID-19 .

Propriétés

IUPAC Name

[3-(dimethylamino)azetidin-1-yl]-[(6S)-2-[6-(2-ethyl-4-hydroxyphenyl)-1H-indazol-3-yl]-5-propan-2-yl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N7O2/c1-6-18-11-21(38)8-10-22(18)19-7-9-23-24(12-19)33-34-28(23)29-31-25-13-27(37(17(2)3)16-26(25)32-29)30(39)36-14-20(15-36)35(4)5/h7-12,17,20,27,38H,6,13-16H2,1-5H3,(H,31,32)(H,33,34)/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIIUJSNIKEMCK-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)O)C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(C(C5)C(=O)N6CC(C6)N(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=CC(=C1)O)C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN([C@@H](C5)C(=O)N6CC(C6)N(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nezulcitinib

CAS RN

2412496-23-0
Record name Nezulcitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2412496230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEZULCITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXA4I8AH6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nezulcitinib
Reactant of Route 2
Reactant of Route 2
Nezulcitinib
Reactant of Route 3
Reactant of Route 3
Nezulcitinib
Reactant of Route 4
Nezulcitinib
Reactant of Route 5
Nezulcitinib
Reactant of Route 6
Reactant of Route 6
Nezulcitinib

Citations

For This Compound
61
Citations
D Singh, M Bogus, V Moskalenko… - European …, 2021 - Eur Respiratory Soc
… One patient receiving nezulcitinib 3 mg was discontinued due to a negative … nezulcitinib, and mean age was lower in patients receiving placebo or nezulcitinib 10 mg versus nezulcitinib …
Number of citations: 32 erj.ersjournals.com
J Belperio, T Nguyen, DA Lombardi… - BMJ Open …, 2023 - bmjopenrespres.bmj.com
… (nezulcitinib, 103; placebo, 102). There was no statistically significant difference between nezulcitinib versus … Nezulcitinib was generally well tolerated with a favourable safety profile. …
Number of citations: 1 bmjopenrespres.bmj.com
ND Pfeifer, A Lo, DL Bourdet, K Colley… - Clinical and …, 2021 - Wiley Online Library
… The secondary outcome was nezulcitinib PK. All participants … ) plasma exposures of nezulcitinib were low and increased in … In summary, single and multiple doses of inhaled nezulcitinib …
Number of citations: 15 ascpt.onlinelibrary.wiley.com
ND Pfeifer, C Thompson, K Colley… - … OUTPUT: ALL THAT …, 2022 - atsjournals.org
… and safety of inhaled nezulcitinib in patients with … nezulcitinib 1, 3, or 10 mg, or matched placebo; based on Part 1 results, patients in Part 2 were randomized 1:1 to receive nezulcitinib 3 …
Number of citations: 2 www.atsjournals.org
R Saggar, D Singh, E Moran, D Lombardi, T Nguyen… - 2022 - Eur Respiratory Soc
… Nezulcitinib demonstrated a … nezulcitinib when compared to placebo: 28-day mortality & time to recovery (Fig.1), ventilator-free survival [HR, 6.147 (1.36, 27.74), p<0.0069]. Nezulcitinib …
Number of citations: 0 erj.ersjournals.com
N Pfeifer, W Yates, R Saggar, E Moran, D Bourdet - 2023 - Eur Respiratory Soc
… Results: Key nezulcitinib plasma pharmacokinetic parameters are reported in Table 1. A … not related to nezulcitinib. Conclusions: Clinical dosing of nezulcitinib with HFNC oxygen …
Number of citations: 0 erj.ersjournals.com
E Kaufman, R Sana, J Chen, M Frates, I Badagnani… - 2023 - Eur Respiratory Soc
Background: Elevated cytokine signaling in response to acute infection in viral-ALI/ARDS or alloimmune recognition in lung transplant leads to tissue injury. IFNγ signals through the JAK…
Number of citations: 0 erj.ersjournals.com
X Zhang, L Shang, G Fan, X Gu, J Xu, Y Wang… - Frontiers in …, 2022 - frontiersin.org
… are all oral JAK inhibitors, while nezulcitinib is an inhaled one. … As an inhaled drug, nezulcitinib might have a relatively low … , with tofacitinib and inhaled nezulcitinib, providing a more …
Number of citations: 27 www.frontiersin.org
T Biopharma - 2021 - pesquisa.bvsalud.org
Phase 1, Open-label Study to Assess the Pharmacokinetics and Safety of Inhaled Nezulcitinib (TD-0903) Administered in the Setting of Supplemental Oxygenation Scenarios in Healthy …
Number of citations: 0 pesquisa.bvsalud.org
D Patoulias, M Doumas, C Papadopoulos… - Clinical …, 2021 - Springer
… JAK 2, and nezulcitinib, designed to target all JAK isoforms. Baricitinib and tofacitinib were administered intravenously, ruxolitinib was given orally, while nezulcitinib was given via …
Number of citations: 29 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.